1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a difluoromethoxyphenyl group, and a dihydropyridazine core. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydropyridazine core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the dihydropyridazine intermediate with a chlorophenyl halide in the presence of a base.
Attachment of the difluoromethoxyphenyl group: This is typically done through a nucleophilic substitution reaction using a difluoromethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluoromethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(4-difluoromethoxyphenyl)urea
- 1-(3-chlorophenyl)-N-(4-difluoromethoxyphenyl)acetamide
- 1-(3-chlorophenyl)-N-(4-difluoromethoxyphenyl)thiourea
Uniqueness
1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its dihydropyridazine core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C18H12ClF2N3O3 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H12ClF2N3O3/c19-11-2-1-3-13(10-11)24-9-8-15(25)16(23-24)17(26)22-12-4-6-14(7-5-12)27-18(20)21/h1-10,18H,(H,22,26) |
InChI Key |
PJGGPIFIRVJXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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